molecular formula C8H15NO2 B6198375 1-(2-cyclobutyl-1,3-dioxolan-2-yl)methanamine CAS No. 2680536-53-0

1-(2-cyclobutyl-1,3-dioxolan-2-yl)methanamine

Cat. No.: B6198375
CAS No.: 2680536-53-0
M. Wt: 157.2
InChI Key:
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Description

1-(2-cyclobutyl-1,3-dioxolan-2-yl)methanamine is an organic compound with the chemical formula C8H15NO2 It is characterized by the presence of a cyclobutyl group attached to a dioxolane ring, which is further connected to a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-cyclobutyl-1,3-dioxolan-2-yl)methanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclobutanone with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring. This intermediate is then reacted with methanamine under basic conditions to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring reaction conditions and product purification is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 1-(2-cyclobutyl-1,3-dioxolan-2-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxo derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the methanamine group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed: The major products formed from these reactions include oxo derivatives, reduced amines, and various substituted amine derivatives .

Scientific Research Applications

1-(2-cyclobutyl-1,3-dioxolan-2-yl)methanamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(2-cyclobutyl-1,3-dioxolan-2-yl)methanamine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The dioxolane ring and methanamine group play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

  • 1-(2-methyl-1,3-dioxolan-2-yl)methanamine
  • 1-(2-ethyl-1,3-dioxolan-2-yl)methanamine
  • 1-(2-propyl-1,3-dioxolan-2-yl)methanamine

Comparison: 1-(2-cyclobutyl-1,3-dioxolan-2-yl)methanamine is unique due to the presence of the cyclobutyl group, which imparts distinct steric and electronic properties compared to its methyl, ethyl, and propyl analogs. These differences can influence the compound’s reactivity, binding affinity, and overall chemical behavior .

Properties

CAS No.

2680536-53-0

Molecular Formula

C8H15NO2

Molecular Weight

157.2

Purity

95

Origin of Product

United States

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